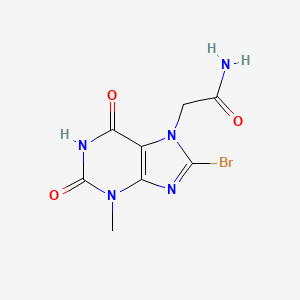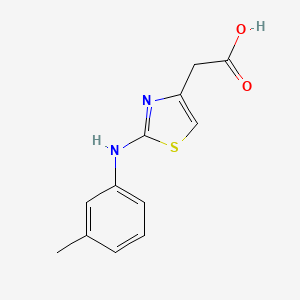![molecular formula C9H9ClN2O2 B2979261 methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate CAS No. 200280-89-3](/img/structure/B2979261.png)
methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate
Overview
Description
Scientific Research Applications
Synthesis and Anticancer Potential
- Anticancer Agents Synthesis : A study by Gomha, Salah, and Abdelhamid (2014) describes the synthesis of novel thiadiazoles and thiazoles incorporating pyrazole moiety, derived from hydrazonoyl halides including a derivative of methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate. These compounds showed promising anticancer activity, particularly against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).
Environmental and Analytical Applications
- Detection of Water Pollutants : A study by Tahernejad-Javazmi et al. (2018) demonstrated the use of a derivative of this compound in a sensor for detecting hydrazine and 4-chlorophenol in water, emphasizing its relevance in environmental monitoring (Tahernejad-Javazmi et al., 2018).
Synthesis of Antihypertensive Agents
- Antihypertensive α-Blocking Agents : Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) explored the synthesis of various derivatives from methyl 2-(thiazol-2-ylcarbamoyl)acetate, which is structurally related to this compound. These compounds were evaluated for their antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
Chemical Analysis
- Carbonyl Estimation : Lawrence (1965) discussed the use of derivatives like 2,4-dinitrophenylhydrazine, closely related to the chemical structure , for estimating micro amounts of carbonyls, demonstrating its application in analytical chemistry (Lawrence, 1965).
Antimicrobial Research
- Antimicrobial Activity : Research by Kumar and Mishra (2015) investigated derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, structurally similar to the compound , for their potential as antimicrobial agents, highlighting its application in the development of new antimicrobial drugs (Kumar & Mishra, 2015).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Singh et al. (2018) studied the corrosion inhibition performance of triazine derivatives, which are structurally related to this compound, on mild steel in acidic environments. This highlights its potential use in industrial applications to protect metals from corrosion (Singh et al., 2018).
Mechanism of Action
Indole derivatives, which might be structurally similar to the compound you’re asking about, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,1H3,(H,12,13)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYZVSUKGORJG-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324478 | |
| Record name | methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
200280-89-3 | |
| Record name | methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2979181.png)

![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2979184.png)
![7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2979185.png)
![3,4-difluoro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2979186.png)



![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2979194.png)
![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2979196.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2979197.png)

